rac Indapamide-N-(sulfonamido) Sulfate

Description

Nomenclature

Systematic Name: ((2-chloro-5-((2-methylindolin-1-yl)carbamoyl)phenyl)sulfonyl)sulfamic acid google.com

Synonyms: rac Indapamide-N-(sulfonamido) Sulfate (B86663), Indapamide Impurity 9 google.com

CAS Number: 1219174-77-2 google.com

Molecular Formula: C₁₆H₁₆ClN₃O₆S₂ nih.gov

Molecular Weight: 445.9 g/mol google.com

Stereochemistry

The term "rac" in rac Indapamide-N-(sulfonamido) Sulfate indicates that the compound is a racemic mixture. This means it is composed of equal amounts of two enantiomers, which are non-superimposable mirror images of each other. The chirality of the molecule arises from a stereocenter, an asymmetrically substituted carbon atom, located in the methylindoline portion of the structure. The spatial arrangement of the substituents around this chiral center results in the (R)- and (S)-enantiomers. The separation and analysis of these enantiomers are critical for understanding their individual properties.

Structural Characterization

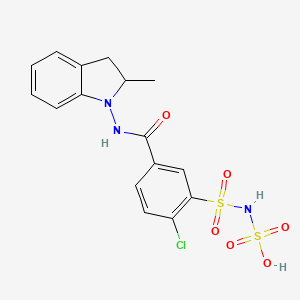

The structure of this compound is derived from its parent compound, Indapamide. It features a central chlorobenzamide core substituted with a sulfamoyl group. The key distinguishing feature is the presence of a sulfate group attached to the nitrogen atom of the sulfonamide moiety, forming an N-(sulfonamido) sulfate linkage. This modification significantly alters the polarity and chemical properties of the molecule compared to Indapamide. The indoline (B122111) ring contains the chiral center at the carbon atom bearing the methyl group.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-chloro-5-[(2-methyl-2,3-dihydroindol-1-yl)carbamoyl]phenyl]sulfonylsulfamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O6S2/c1-10-8-11-4-2-3-5-14(11)20(10)18-16(21)12-6-7-13(17)15(9-12)27(22,23)19-28(24,25)26/h2-7,9-10,19H,8H2,1H3,(H,18,21)(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFINQVOKAXDCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)NS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675973 | |

| Record name | {2-Chloro-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbamoyl]benzene-1-sulfonyl}sulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219174-77-2 | |

| Record name | {2-Chloro-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbamoyl]benzene-1-sulfonyl}sulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analytical Techniques for Separation and Characterization

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

Chiral HPLC is a powerful technique for separating the enantiomers of racemic compounds. While specific studies on rac Indapamide-N-(sulfonamido) Sulfate are not extensively documented in publicly available literature, methods developed for the chiral separation of Indapamide are highly relevant and adaptable. These methods typically employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used for this purpose. eijppr.com

A study on the chiral separation of Indapamide enantiomers utilized a cellulose tris(3,5-dichlorophenylcarbamate) column (Chiralpak IC). nih.gov This method successfully resolved the enantiomers with good resolution. nih.gov The conditions for such a separation are detailed in the table below.

| Parameter | Value |

| Stationary Phase | Cellulose tris(3,5-dichlorophenylcarbamate) (Chiralpak IC) |

| Mobile Phase | n-hexane:isopropanol (70:30, v/v) |

| Detection | UV at 240 nm |

| Resolution (Rs) | > 2.0 |

| Retention Times | Enantiomer 1: 19.2 min, Enantiomer 2: 23.3 min |

This data is based on the chiral separation of Indapamide and is presented as a relevant method for the enantiomeric resolution of its N-(sulfonamido) sulfate derivative. nih.gov

Capillary Electrophoresis for Chiral Separation

Capillary Electrophoresis (CE) has emerged as a viable alternative to HPLC for chiral separations, offering advantages such as high efficiency, short analysis times, and low consumption of samples and reagents. nih.gov For the chiral separation of Indapamide, and by extension its derivatives, cyclodextrins are often employed as chiral selectors in the background electrolyte. nih.govresearchgate.net

A study demonstrated the successful enantioseparation of Indapamide using sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as a chiral selector. researchgate.netresearchgate.net The optimized conditions allowed for a rapid and efficient separation of the two enantiomers. researchgate.netresearchgate.net

| Parameter | Value |

| Technique | Capillary Zone Electrophoresis (CZE) |

| Background Electrolyte | 25 mM disodium (B8443419) hydrogenophosphate – 25 mM sodium dihydrogenophosphate |

| Chiral Selector | 5 mM Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) |

| pH | 7.0 |

| Voltage | +25 kV |

| Temperature | 15°C |

| Detection | UV at 242 nm |

| Resolution (Rs) | 4.30 |

| Separation Factor (α) | 1.08 |

| Analysis Time | ~ 6 minutes |

This data is based on the chiral separation of Indapamide. nih.govresearchgate.netresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) for Compound Separation

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that utilizes sub-2 µm particle columns to achieve faster analysis times and greater sensitivity compared to conventional HPLC. It is particularly well-suited for the analysis of pharmaceutical compounds and their impurities. While a specific UPLC method for this compound is not detailed, methods for the simultaneous determination of Indapamide and its related compounds provide a strong basis for its analysis.

A UPLC-MS/MS method was developed for the simultaneous determination of Indapamide and Perindopril. nih.gov This method demonstrates the capability of UPLC to separate structurally related compounds efficiently.

| Parameter | Value |

| Stationary Phase | Thermo BDS Hypersil C18 (4.6 mm × 100 mm, 2.4 µm) |

| Mobile Phase | Gradient elution (specifics not detailed in abstract) |

| Detection | Mass Spectrometry (MS/MS) with positive electrospray ionization |

| Linear Range (Indapamide) | 1–250 ng/mL |

This data is from a UPLC-MS/MS method for the analysis of Indapamide and is presented as a relevant method for the separation of its N-(sulfonamido) sulfate derivative from related substances. nih.gov

Synthetic Pathways and Mechanistic Formation Studies of Rac Indapamide N Sulfonamido Sulfate

Proposed Chemical Synthesis Routes and Reaction Conditions

Detailed chemical synthesis pathways for rac Indapamide-N-(sulfonamido) Sulfate (B86663) are not extensively documented in publicly available scientific literature. The compound is predominantly referenced as a Phase II metabolite of Indapamide. sci-hub.se The synthesis of the parent compound, Indapamide, is well-established and typically involves the condensation of a 4-chloro-3-sulfamoylbenzoic acid derivative with N-amino-2-methylindoline. google.comgoogle.com However, the specific laboratory synthesis of its N-(sulfonamido) sulfate conjugate, which would involve a sulfation reaction at the sulfonamide nitrogen, is not described in the reviewed literature. It is typically available as a reference standard for metabolic studies.

Elucidation of Formation Mechanisms from Indapamide

The formation of rac Indapamide-N-(sulfonamido) Sulfate from Indapamide is not a result of chemical degradation but rather a specific enzymatic process known as sulfation or sulfoconjugation. sci-hub.se This is a major Phase II metabolic pathway that increases the water solubility of compounds to facilitate their excretion from the body. Indapamide is known to be extensively metabolized, with up to 19 different metabolites potentially produced, including various conjugates. drugbank.comresearchgate.net

| Formation Pathway | Reported Formation of this compound | Primary Products Reported |

|---|---|---|

| Metabolic Sulfation (Phase II) | Considered a principal pathway for Indapamide metabolites. | Sulfate and glucuronide conjugates. |

| Acidic Hydrolysis | Not reported as a formation pathway for this compound. | Hydrolytic cleavage products. |

| Basic Hydrolysis | Not reported as a formation pathway for this compound. | Hydrolytic cleavage products. |

| Oxidative Stress | Not reported as a formation pathway for this compound. | Hydroxylated and dehydrogenated metabolites (Phase I). |

| Photolytic/Thermal Degradation | Not reported as a formation pathway for this compound. | Various decomposition products. |

Forced degradation studies involving acidic conditions have been performed on Indapamide to assess its stability. These studies typically result in the hydrolysis of the amide bond, leading to the cleavage of the molecule. However, the formation of this compound is not reported as a byproduct of acidic hydrolysis. This pathway represents chemical degradation and is mechanistically different from the enzymatic sulfation that produces the target compound.

Similar to acidic conditions, subjecting Indapamide to basic hydrolysis leads to degradation, primarily through the cleavage of the amide linkage. The literature on forced degradation does not indicate that this compound is formed under these conditions. The formation of this specific sulfate conjugate is attributed to metabolic processes rather than alkaline-mediated chemical reactions.

The oxidative metabolism of Indapamide is a significant Phase I pathway, primarily mediated by cytochrome P450 enzymes like CYP3A4. drugbank.comualberta.ca This process leads to the formation of hydroxylated and dehydrogenated metabolites. semanticscholar.org While these oxidative steps precede Phase II conjugation, oxidative stress conditions themselves (e.g., exposure to peroxides) are not reported to directly produce this compound.

Stability testing of Indapamide has shown that it can degrade when exposed to light and heat. These conditions induce decomposition into various smaller molecules. There is no evidence in the reviewed literature to suggest that photolytic or thermal stress leads to the formation of the N-(sulfonamido) sulfate conjugate. The energy from these sources typically causes bond cleavage rather than the addition of a sulfate group.

Identification of Chemical Intermediates in Formation Processes

The formation of this compound occurs via a well-understood biochemical pathway common to Phase II metabolism. The process does not proceed through the intermediates seen in chemical degradation.

The key steps and intermediates are:

Activation of Sulfate: The process begins with the enzymatic activation of inorganic sulfate into a high-energy sulfate donor. The key intermediate formed is 3'-phosphoadenosine-5'-phosphosulfate (PAPS) . This is the universal donor for all sulfation reactions in the body.

Enzymatic Transfer: A sulfotransferase (SULT) enzyme catalyzes the transfer of the sulfonate group (SO₃) from PAPS to the acceptor molecule, in this case, the sulfonamide nitrogen of Indapamide. The Indapamide molecule and PAPS form a transient complex with the SULT enzyme.

Product Formation: Once the sulfonate group is transferred to Indapamide, the final product, this compound, is released from the enzyme. The co-product of this reaction is 3'-phosphoadenosine-5'-phosphate (PAP).

This enzymatic pathway ensures a specific and controlled conjugation, which is fundamentally different from the random degradation processes induced by chemical or physical stress.

Analytical Methodologies for Isolation, Detection, and Quantification in Complex Mixtures

Development of Chromatographic Methods for Related Substance Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Indapamide and its impurities. ijpsjournal.com The development of robust HPLC methods is critical for separating rac Indapamide-N-(sulfonamido) Sulfate (B86663) from the active pharmaceutical ingredient (API) and other related compounds.

Optimization of Chromatographic Parameters (Stationary Phases, Mobile Phases, Flow Rates)

The successful separation of Indapamide-related substances, including sulfonamide derivatives, is highly dependent on the careful optimization of several chromatographic parameters.

Stationary Phases: Reversed-phase (RP) columns are predominantly used for the separation of Indapamide and its impurities. ijpsjournal.com C18 and C8 columns are common choices, offering effective separation based on hydrophobicity. nih.govfarmaciajournal.com For instance, a HiQ Sil-C18 HS column (25 cm x 4.6 mm i.d.) has been utilized for the separation of Indapamide. ijpsjournal.com Another study employed an X-Terra C18 column (250 mm × 4.6 mm, 5 µm) for the simultaneous determination of Indapamide and its impurities. farmaciajournal.com Phenyl-type columns, such as the Zorbax Eclipse XDB-phenyl, have also been used, providing alternative selectivity. akjournals.com

Mobile Phases: The mobile phase composition is a critical factor in achieving the desired resolution. Typically, a mixture of an aqueous buffer and an organic modifier is used. researchgate.net Acetonitrile (B52724) and methanol (B129727) are common organic modifiers. ijpsjournal.comresearchgate.net The pH of the aqueous phase can be adjusted to control the ionization state of the analytes, thereby influencing their retention. For example, a mobile phase consisting of acetonitrile, methanol, and water in a ratio of 40:50:10 (v/v/v) has been used. ijpsjournal.com Another method utilized a mobile phase of 0.1% (v/v) triethylamine (B128534) in water (pH 3.5) and acetonitrile (63:37, v/v). nih.gov The use of buffers like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) is also reported. akjournals.comakjournals.com

Flow Rates: The flow rate of the mobile phase affects analysis time and separation efficiency. A typical flow rate for standard HPLC columns (e.g., 4.6 mm i.d.) is around 1.0 mL/min. ijpsjournal.comnih.gov

The following table summarizes various optimized chromatographic parameters for the analysis of Indapamide and its related substances.

Table 1: Optimized Chromatographic Parameters for Indapamide Impurity Analysis| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|

| Reversed-phase C8 | 0.1% (v/v) triethylamine in water (pH 3.5) and acetonitrile (63:37, v/v) | 1.0 | 240 | nih.gov |

| HiQ Sil-C18 HS | Acetonitrile, methanol, and water (40:50:10, v/v/v) | 1.0 | 242 | ijpsjournal.com |

| X-Terra, C18 | Aqueous Na2EDTA, acetonitrile, and methanol | Not Specified | 254 | farmaciajournal.com |

| Zorbax Eclipse XDB-phenyl | Methanol and 10 mM ammonium acetate buffer (pH 5.0) (50:50, v/v) | Not Specified | MS detection | akjournals.com |

Gradient Elution Strategies for Enhanced Resolution

For complex mixtures containing multiple impurities with varying polarities, isocratic elution may not provide adequate separation. In such cases, gradient elution is employed to enhance resolution. researchgate.net A gradient elution program involves changing the composition of the mobile phase during the chromatographic run. This allows for the efficient elution of both weakly and strongly retained compounds. For the analysis of Indapamide and its six synthesis and degradation impurities, a gradient HPLC method was developed using a mobile phase consisting of aqueous Na2EDTA, acetonitrile, and methanol. farmaciajournal.com Another study on sulfonamides also utilized a reversed-phase HPLC method with gradient elution for the separation of 16 different sulfonamides. nih.gov

Application of Hyphenated Techniques for Comprehensive Characterization

To obtain detailed structural information and achieve high sensitivity, chromatographic systems are often coupled with mass spectrometers. This "hyphenated" approach is invaluable for the definitive identification and characterization of impurities like rac Indapamide-N-(sulfonamido) Sulfate.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Including IDA, HDMSE, IM-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for impurity profiling. semanticscholar.orgchitkara.edu.in These techniques provide molecular weight information and fragmentation patterns, which are crucial for structural elucidation.

Several LC-MS/MS methods have been developed for the quantification of Indapamide in various matrices, and these can be adapted for the analysis of its impurities. nih.govnih.gov For instance, an LC-MS/MS method using an electrospray ion source in negative ionization mode was developed for Indapamide. nih.gov The transitions of m/z 364.0 → m/z 188.9 for Indapamide were monitored. nih.gov Another sensitive LC-MS method for determining Indapamide in human plasma used electrospray ionization in the selected ion monitoring mode, targeting the ion at m/z 364.3. semanticscholar.org

Advanced MS techniques can provide even more comprehensive characterization:

Information Dependent Acquisition (IDA): This is a common strategy where the mass spectrometer automatically switches from a full scan MS to a product ion scan (MS/MS) when an ion of interest is detected above a certain threshold. This allows for the collection of fragmentation data for unknown impurities.

High-Definition Mass Spectrometry (HDMSE): This technique, often incorporating ion mobility spectrometry (IMS), provides an additional dimension of separation based on the size, shape, and charge of the ions. This can help to separate co-eluting isomers.

Ion Mobility-Mass Spectrometry (IM-MS): IM-MS can differentiate between isomeric impurities that cannot be distinguished by mass alone, which is a significant advantage in impurity profiling. enovatia.com

The analysis of sulfonamide drugs by ion-spray mass spectrometry has shown that these compounds typically yield abundant protonated molecules with minimal fragmentation in the positive ion mode. nih.gov Tandem mass spectrometry (MS-MS) with collision-induced dissociation provides structural information that can differentiate between isomeric sulfonamides. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds. nih.govnih.gov If the synthesis of Indapamide or the formation of this compound involves volatile byproducts, GC-MS would be the method of choice for their identification and quantification. The process typically involves extracting the volatile components from the sample matrix, followed by separation on a GC column and detection by a mass spectrometer. researchgate.net While direct evidence for volatile byproducts in the formation of this compound is not prominent in the reviewed literature, GC-MS remains a valuable tool for a comprehensive impurity profile if volatile species are suspected. semanticscholar.org

Quantitative Analytical Strategies for Trace Level Analysis

The quantification of impurities at trace levels is a critical aspect of quality control. Regulatory guidelines often require the monitoring and control of impurities at very low concentrations.

Highly sensitive and precise methods are required for the estimation of Indapamide and its related substances at trace levels. nih.gov LC-MS/MS is particularly well-suited for this purpose due to its high selectivity and sensitivity. shimadzu.com A validated LC-MS/MS method for Indapamide in human whole blood achieved a lower limit of quantification (LLOQ) of 0.5 ng/mL. nih.gov Another method reported a linear range of 0.25-50 ng/mL. nih.gov For HPLC with UV detection, a new method demonstrated linearity in the concentration range of 10.0-100.0 ng/ml for serum, with a limit of quantification of 10.0 ng/ml. nih.gov A patent for a method to detect impurity A in an Indapamide preparation claimed a detection limit as low as 0.02 ng using HPLC-MS.

The following table summarizes the quantitative performance of various analytical methods for Indapamide, which are indicative of the capabilities for trace-level analysis of its impurities.

Table 2: Quantitative Performance of Analytical Methods for Indapamide| Analytical Technique | Matrix | LLOQ / Detection Limit | Linear Range | Reference |

|---|---|---|---|---|

| HPLC-UV | Serum | 10.0 ng/mL | 10.0-100.0 ng/mL | nih.gov |

| HPLC-UV | Whole Blood | 50.0 ng/mL | 50.0-500.0 ng/mL | nih.gov |

| LC-MS/MS | Human Whole Blood | 0.5 ng/mL | 0.5-80.0 ng/mL | nih.gov |

| LC-MS/MS | Human Whole Blood | 0.25 ng/mL | 0.25-50 ng/mL | nih.gov |

| HPLC-PDA | Not Specified | 0.060 µg/mL (Impurity B) | 0.060-1.20 µg/mL | researchgate.net |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for investigating the electronic structure of molecules. doaj.orgnih.gov Applying DFT to rac Indapamide-N-(sulfonamido) Sulfate (B86663) would allow for the determination of various electronic properties that govern its chemical reactivity.

Electronic Structure: DFT calculations can map the electron density distribution of the molecule, revealing the locations of electron-rich and electron-poor regions. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which identifies sites susceptible to electrophilic and nucleophilic attack. doaj.org For instance, in studies of other sulfonamide drugs, MEP analysis has been crucial for pinpointing reactive sites. doaj.org

Reactivity Prediction: Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of DFT analysis. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be calculated from these orbital energies to provide a quantitative measure of the molecule's reactivity. doaj.org

Below is an illustrative table of the type of data that would be generated from DFT calculations for rac Indapamide-N-(sulfonamido) Sulfate.

| Parameter | Description | Predicted Value (Hypothetical) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -7.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.7 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 4.8 Debye |

| Global Hardness (η) | Resistance to change in electron distribution. | 2.85 eV |

| Global Softness (S) | The reciprocal of global hardness; measure of reactivity. | 0.35 eV⁻¹ |

Note: The values in this table are hypothetical and serve to illustrate the output of DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Stability Prediction

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations provide crucial insights into its conformational landscape and structural stability.

Conformational Analysis: MD simulations can explore the potential energy surface of the molecule to identify its most stable conformations (i.e., the lowest energy shapes it can adopt). By simulating the molecule's movement in a solvent (typically water) at a given temperature, researchers can observe how it folds and flexes, identifying dominant conformations and the energetic barriers between them. This is vital for understanding how the molecule might interact with biological targets. Studies on related diuretic drugs have used MD simulations to understand their physical stability in the amorphous state.

Stability Prediction: By analyzing the trajectory of the molecule over the course of a simulation, it is possible to assess its structural stability. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common metrics used to quantify the stability of the molecule as a whole and the flexibility of individual atoms or functional groups, respectively. These simulations can help predict whether the molecule is likely to remain in a stable conformation or undergo significant structural changes.

In Silico Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data or identifying the compound in a complex mixture.

DFT and other quantum chemical methods can be used to calculate the vibrational frequencies corresponding to infrared (IR) and Raman spectra, as well as the chemical shifts for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). doaj.org The predicted spectra can be compared with experimental results to confirm the molecular structure. For example, theoretical calculations on other sulfonamides have successfully assigned vibrational modes and NMR signals, showing fair consistency between computed and experimental data. doaj.org

The following table illustrates the kind of data that would be generated for spectroscopic prediction.

| Spectroscopic Technique | Predicted Parameter (Hypothetical) | Associated Functional Group |

| FT-IR | Asymmetric SO₂ Stretch | ~1340 cm⁻¹ |

| FT-IR | Symmetric SO₂ Stretch | ~1180 cm⁻¹ |

| ¹H NMR | Chemical Shift (δ) | ~8.5 ppm (Amide N-H) |

| ¹³C NMR | Chemical Shift (δ) | ~165 ppm (Carbonyl C=O) |

Note: These values are hypothetical examples based on typical ranges for the functional groups listed.

Computational Assessment of Formation Pathway Energetics

Computational chemistry can be employed to investigate the thermodynamics and kinetics of the chemical reactions that lead to the formation of this compound. Sulfation is a key Phase II metabolic reaction, and in silico models have been developed to predict the behavior of sulfotransferase (SULT) enzymes responsible for this process. nih.gov

Solid State Chemistry and Polymorphic Studies

Exploration of Crystalline and Amorphous Forms

There is no specific information available in the scientific literature regarding the exploration of crystalline and amorphous forms of rac Indapamide-N-(sulfonamido) Sulfate (B86663). The potential for this compound to exist in different solid-state forms, which could have varying physical and chemical properties, has not been documented in published research. While studies on the parent compound, Indapamide, have identified different crystalline forms, this information cannot be directly extrapolated to its N-(sulfonamido) sulfate derivative.

Characterization of Solid-State Properties using X-ray Powder Diffraction (XRPD)

Specific X-ray Powder Diffraction (XRPD) data for rac Indapamide-N-(sulfonamido) Sulfate is not available in the reviewed literature. XRPD is a fundamental technique for the characterization of crystalline solids, providing a unique diffraction pattern for each crystalline form. This "fingerprint" allows for the identification and differentiation of polymorphs. For the parent compound, Indapamide, XRPD has been utilized to distinguish between its different crystalline forms, with characteristic diffraction peaks observed at specific 2θ angles. researchgate.netresearchgate.net However, no such patterns have been published for this compound.

A hypothetical representation of XRPD data for different solid forms is presented below to illustrate the type of information this analysis would provide.

Hypothetical XRPD Peak Data

| Solid Form | Characteristic 2θ Peaks (°) |

|---|---|

| Form A | 10.2, 15.5, 20.8, 25.1 |

| Form B | 11.5, 18.2, 22.9, 28.4 |

| Amorphous | No sharp peaks, broad halo |

Note: This data is illustrative and not based on experimental results for this compound.

Thermal Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Transitions

There is no published research detailing the thermal analysis of this compound using Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA). DSC is employed to measure changes in heat flow associated with thermal events such as melting, crystallization, and solid-solid phase transitions. TGA provides information on the thermal stability and solvent/water content of a material by measuring changes in mass as a function of temperature. For Indapamide, DSC and TGA have been used to characterize its polymorphic and pseudopolymorphic forms. researchgate.netnih.gov

To illustrate the data obtained from these techniques, a hypothetical data table is provided below.

Hypothetical Thermal Analysis Data

| Analytical Technique | Parameter | Observation |

|---|---|---|

| DSC | Melting Point (Form A) | 150-155 °C |

| DSC | Melting Point (Form B) | 160-165 °C |

| TGA | Weight Loss (Hydrate) | 5% loss at 100-120 °C |

| TGA | Decomposition Onset | >200 °C |

Note: This data is illustrative and not based on experimental results for this compound.

Investigation of Pseudopolymorphism and Solvate Formation

There are no specific studies on the pseudopolymorphism or solvate formation of this compound. Pseudopolymorphs are crystalline forms that contain solvent molecules (hydrates if the solvent is water) within their crystal lattice. The presence of these solvates can significantly impact the properties of the compound. Investigations into the parent compound, Indapamide, have identified the existence of pseudopolymorphic forms. researchgate.netnih.gov However, similar investigations have not been reported for this compound.

Advanced Research Perspectives in Pharmaceutical Impurity Science

Strategies for Mitigating Formation during Chemical Synthesis and Storage

The formation of rac Indapamide-N-(sulfonamido) Sulfate (B86663) is a critical concern in the manufacturing and storage of Indapamide. While direct literature on the precise mechanisms of its formation is not abundant, an understanding of the chemical nature of Indapamide and general principles of sulfonamide chemistry allows for the postulation of potential pathways and corresponding mitigation strategies.

Indapamide is synthesized through the condensation of 4-chloro-3-sulfamoylbenzoic acid with 2-methylindoline. nih.govgoogle.comgoogle.com The presence of a sulfonamide group makes the molecule susceptible to various reactions. The formation of rac Indapamide-N-(sulfonamido) Sulfate likely involves the sulfonamide nitrogen.

Potential formation pathways could include:

Reaction with Sulfating Agents: Trace amounts of sulfating agents in starting materials or solvents could react with the sulfonamide nitrogen.

Oxidative Degradation: Oxidative stress conditions during synthesis or storage could lead to the formation of reactive intermediates that subsequently react to form the sulfate adduct. researchgate.net

Interaction with Excipients: Certain excipients used in formulations could potentially interact with the Indapamide molecule under specific conditions of temperature and humidity, leading to the formation of this impurity. rsc.org

Mitigation Strategies:

To minimize the formation of this compound, a multi-faceted approach is necessary, focusing on the control of raw materials, optimization of reaction conditions, and appropriate storage.

| Strategy Category | Specific Actions |

| Raw Material Control | Stringent testing of starting materials and solvents for the presence of potential sulfating agents. |

| Synthesis Process Optimization | - Precise control of reaction temperature to prevent unwanted side reactions. google.comgoogle.com- Use of appropriate scavengers to remove any reactive species that may lead to impurity formation.- Optimization of the purification process to effectively remove any formed impurity. |

| Formulation and Storage | - Selection of compatible excipients that do not react with Indapamide. rsc.org- Storage under controlled conditions of temperature and humidity to prevent degradation. rsc.orgnih.gov- Use of appropriate packaging to protect from light and atmospheric moisture. rsc.org |

Forced degradation studies are instrumental in understanding the conditions under which impurities like this compound are formed. rsc.orgnih.govresearchgate.net By subjecting Indapamide to stress conditions such as acid and base hydrolysis, oxidation, and photolysis, potential degradation pathways can be elucidated, informing the development of robust manufacturing processes and stable formulations. rsc.orgnih.gov

Chemical Purity Assessment Protocols and Reference Material Generation

The accurate detection and quantification of this compound are essential for ensuring the quality and safety of Indapamide drug products. This requires the development of specific analytical methods and the availability of a certified reference material.

Analytical Methods:

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of Indapamide and its impurities. edpsciences.orgimpactfactor.orgresearchgate.netedpsciences.org For the specific detection of this compound, a stability-indicating HPLC method coupled with a suitable detector, such as a photodiode array (PDA) or mass spectrometry (MS), would be the preferred approach. nih.govresearchgate.net

A typical HPLC method for impurity profiling of Indapamide would involve:

Column: A reversed-phase column, such as a C18, is commonly used. nih.gov

Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed to achieve optimal separation of all impurities. edpsciences.orgresearchgate.netgoogle.com

Detection: UV detection at a wavelength where both Indapamide and the impurity have significant absorbance is a primary method. edpsciences.org Mass spectrometry provides higher sensitivity and structural information, aiding in the definitive identification of the impurity. rsc.orgimpactfactor.org

The validation of such an analytical method is crucial and would include parameters like specificity, linearity, accuracy, precision, and robustness, as per regulatory guidelines. nih.gov

Reference Material Generation:

A certified reference material of this compound is indispensable for the accurate quantification of this impurity. The generation of a reference standard involves several key steps:

Synthesis: The targeted synthesis of this compound would be the initial step. This could potentially be achieved by a controlled reaction between Indapamide and a suitable sulfating agent.

Purification: The synthesized compound would need to be purified to a high degree, typically using techniques like preparative HPLC. nih.gov

Characterization: Extensive characterization is required to confirm the identity and purity of the reference material. This would involve a battery of analytical techniques:

NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify functional groups.

Purity Assessment: By HPLC, to determine the purity level.

The availability of a well-characterized reference standard allows for its use in the validation of analytical methods and for the routine quality control of Indapamide batches. sigmaaldrich.comdoveresearchlab.com

Interdisciplinary Approaches in Complex Mixture Analysis

The analysis of pharmaceutical impurities, particularly in complex mixtures, necessitates a collaborative effort from various scientific disciplines. The characterization of an unknown impurity like this compound often presents challenges that a single analytical technique cannot resolve. nih.govresearchgate.net

An interdisciplinary approach to the analysis of complex mixtures containing Indapamide and its impurities would typically involve:

Analytical Chemistry: Plays a central role in developing and validating separation and detection methods (e.g., LC-MS, GC-MS) to identify and quantify impurities. researchgate.netmedwinpublishers.com The use of high-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which are crucial for determining the elemental composition of unknown impurities. nih.gov

Organic Synthesis Chemistry: Is essential for the synthesis of the impurity reference standard, which is vital for its definitive identification and quantification. nih.gov Synthetic chemists can also provide insights into potential side reactions and degradation pathways that may occur during the manufacturing process. nih.gov

Computational Chemistry: Can be employed to predict the spectroscopic properties (e.g., NMR, IR spectra) of potential impurity structures, aiding in their identification. Molecular modeling can also help in understanding the interaction of the drug substance with excipients or its degradation behavior.

Toxicology: Once an impurity is identified and quantified, toxicologists assess its potential to cause adverse health effects. This risk assessment is crucial for setting appropriate limits for the impurity in the final drug product.

This synergistic approach ensures a comprehensive understanding of the impurity profile of a drug substance. By combining the expertise from different fields, the challenges associated with the detection, identification, and control of impurities like this compound can be effectively addressed, ultimately safeguarding patient health. scirp.org

Future Directions in Research on Rac Indapamide N Sulfonamido Sulfate

Elucidation of Unidentified Formation Pathways

A primary focus of future research will be to definitively identify and understand the formation pathways of rac Indapamide-N-(sulfonamido) Sulfate (B86663). While the general degradation pathways for Indapamide include processes like hydrolysis and oxidation, the specific reactions leading to this N-sulfate derivative are not fully elucidated. jst.go.jpresearchgate.net Impurities in pharmaceutical products can originate from various sources, including starting materials, reagents, intermediates from the synthesis process, or as degradation products. farmaciajournal.comnih.gov

Prospective research should involve:

Forced Degradation Studies: Subjecting Indapamide to a range of stress conditions such as heat, humidity, light, and oxidative and pH-varied environments (acidic and alkaline) can help determine the conditions under which rac Indapamide-N-(sulfonamido) Sulfate is formed. researchgate.net Such studies are essential for understanding the stability of the active pharmaceutical ingredient (API) and predicting the emergence of degradation products. researchgate.net

Intermediate and Reagent Analysis: A thorough investigation into the synthesis process of Indapamide is necessary. farmaciajournal.com This includes analyzing the purity of starting materials and intermediates, as trace contaminants or side reactions could be the source of the impurity. For instance, in silico prediction software has been used to map potential degradation pathways for Indapamide, suggesting that hydrolysis followed by oxidation can generate certain impurities. jst.go.jp A similar approach could be applied to hypothesize the formation of the N-(sulfonamido) Sulfate derivative.

Mechanistic Studies: Once formation conditions are identified, detailed mechanistic studies using isotopic labeling and advanced spectroscopic techniques can unravel the precise chemical steps involved. This fundamental understanding is crucial for developing control strategies to prevent or minimize the formation of this impurity during manufacturing and storage.

Development of Novel Analytical Technologies for Enhanced Resolution and Sensitivity

The detection and quantification of trace-level impurities require highly sensitive and specific analytical methods. While standard techniques like High-Performance Liquid Chromatography (HPLC) are commonly used for impurity profiling of Indapamide, future research will focus on adopting more advanced technologies for this compound. edpsciences.orgresearchgate.netbepls.com

Future analytical advancements will likely include:

Advanced Chromatographic Techniques: The use of Ultra-High-Performance Liquid Chromatography (UHPLC) can offer significantly faster analysis times and superior resolution compared to conventional HPLC. Supercritical Fluid Chromatography (SFC) presents another powerful tool, particularly for chiral separations, which would be essential for resolving the racemic nature of this compound. apacsci.com

High-Resolution Mass Spectrometry (HRMS): Hyphenated techniques, especially Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for impurity identification. nih.gov The adoption of HRMS (e.g., Orbitrap, TOF) would provide highly accurate mass measurements, enabling unambiguous formula determination and structural elucidation of the impurity, even at very low concentrations. apacsci.com

Hyphenated Spectroscopic Methods: The integration of multiple analytical techniques, such as LC-NMR-MS, can provide comprehensive structural information in a single analysis, which is invaluable for the definitive characterization of novel or unexpected impurities. nih.gov

Nanotechnology-Based Sensors: Emerging research into nanotechnology offers the potential for developing highly sensitive and selective sensors for detecting specific chemical entities, which could be tailored for the rapid screening of this impurity. ijpsjournal.com

Table 1: Future Analytical Technologies for Impurity Profiling

| Technology | Principle | Potential Advantage for this compound Analysis |

|---|---|---|

| UHPLC (Ultra-High-Performance Liquid Chromatography) | Chromatographic separation using columns with sub-2 µm particles, requiring higher pressures. | Increased resolution for separating closely related impurities; faster analysis times. |

| HRMS (High-Resolution Mass Spectrometry) | Measures mass-to-charge ratio with very high accuracy and resolving power. | Unambiguous elemental composition determination and structural confirmation. apacsci.com |

| SFC (Supercritical Fluid Chromatography) | Uses a supercritical fluid as the mobile phase for chromatographic separation. | Effective for chiral separations to resolve the racemic mixture; green analytical technique. apacsci.com |

| LC-NMR-MS | A hyphenated technique combining the separation of LC with the structural elucidation power of NMR and MS. | Provides comprehensive structural information for definitive impurity identification without the need for isolation. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Chemical Characterization and Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize pharmaceutical research, particularly in the area of impurity management. ijpsjournal.comchemical.ai For this compound, these technologies offer powerful predictive and analytical capabilities.

Key applications in future research include:

Impurity Formation Prediction: AI algorithms can be trained on vast datasets of chemical reactions to predict the likelihood of by-product and impurity formation under various conditions. chemical.aichemical.aiopenreview.net Such models could be used to forecast the probability of this compound forming during synthesis or degradation, guiding process optimization to minimize its presence. jst.go.jpchemical.ai

Automated Structure Elucidation: Interpreting complex analytical data, such as tandem mass spectra, can be a bottleneck in impurity identification. openreview.netmit.edu ML models can be developed to analyze this data and propose candidate structures, significantly accelerating the characterization process. mit.edu This would be particularly useful for confirming the structure of the impurity and distinguishing it from other potential isomers.

Predictive Toxicology: Machine learning, particularly (Quantitative) Structure-Activity Relationship [(Q)SAR] models, is increasingly used to predict the toxicological potential of impurities based on their chemical structure. nih.gov Future research could apply these models to assess the potential risks associated with this compound, even before it is synthesized and tested in a laboratory.

The integration of AI and ML will not only enhance the speed and accuracy of research but also enable a more proactive approach to impurity control in the pharmaceutical industry. apacsci.com

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying rac Indapamide-N-(sulfonamido) Sulfate in complex matrices?

- Methodological Answer : Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is critical for identifying sulfonamido derivatives. For example, EtFOSA-sulfate was confirmed via a specific fragment ion at m/z 525.9768 (C10H5F17SO2N<sup>−</sup>), highlighting the importance of high-resolution MS for structural confirmation . Coupling with ion mobility spectrometry can improve selectivity in biological or environmental samples.

Q. How can the stability of rac Indapamide-N-(sulfonamido) Sulfate under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer : Accelerated stability studies should employ forced degradation protocols (e.g., acidic/basic hydrolysis, thermal stress) followed by LC-MS/MS quantification. For sulfonamides, sulfate ester bonds are prone to hydrolysis under alkaline conditions, necessitating pH-controlled buffers (e.g., phosphate buffer, pH 7.4) and monitoring via ion chromatography for sulfate release .

Q. What standardized methods exist for assessing the purity of sulfonamido-sulfate derivatives?

- Methodological Answer : USP monographs recommend titration (non-aqueous for amine groups) and ion-pair HPLC for sulfate quantification. For example, ammonium sulfate standards require testing for heavy metals (<10 ppm) and loss on drying (<0.5%), which can be adapted for rac Indapamide-N-(sulfonamido) Sulfate .

Advanced Research Questions

Q. How can enantiomeric resolution of rac Indapamide-N-(sulfonamido) Sulfate be achieved, and what chiral stationary phases are most effective?

- Methodological Answer : Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) with polar organic mobile phases (acetonitrile/methanol + 0.1% trifluoroacetic acid) has resolved rac sulfonamides. Alternatively, capillary electrophoresis with sulfated cyclodextrin additives achieves baseline separation, as demonstrated for rac clopidogrel derivatives .

Q. What advanced techniques elucidate the crystal structure and intermolecular interactions of rac Indapamide-N-(sulfonamido) Sulfate?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential. For sulfondiimidoate analogs, SC-XRD revealed hydrogen bonding between sulfonamido N-H and sulfate O atoms, stabilizing the lattice. Pair distribution function (PDF) analysis can supplement this for amorphous phases .

Q. How do mesoscopic material phases influence sulfate ion ingress in rac Indapamide-N-(sulfonamido) Sulfate composites?

- Methodological Answer : Micro-CT imaging and microhardness mapping (e.g., Vickers hardness at ITZ regions) quantify sulfate diffusion pathways. In recycled aggregate concrete (RAC), porous interfacial transition zones (ITZ) accelerate sulfate ingress, a model applicable to composite drug formulations .

Q. What metabolomic approaches identify degradation products of rac Indapamide-N-(sulfonamido) Sulfate in biological systems?

- Methodological Answer : High-resolution tandem MS (HRMS/MS) with stable isotope labeling tracks sulfonamido cleavage products. For PFOSA analogs, in vitro liver microsome assays coupled with QTOF-MS identified N-dealkylated and sulfatase-mediated metabolites .

Data Contradictions and Resolution

Q. Discrepancies in reported sulfate binding affinities for sulfonamido derivatives: How to reconcile data?

- Methodological Answer : Variations in isothermal titration calorimetry (ITC) conditions (e.g., ionic strength, temperature) may explain discrepancies. Standardize buffer systems (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.2) and validate with surface plasmon resonance (SPR) to ensure consistency .

Q. Conflicting reports on enzymatic vs. non-enzymatic degradation pathways: How to design experiments for clarification?

- Methodological Answer : Use sulfatase enzyme inhibitors (e.g., Na3VO4) in parallel with abiotic controls (e.g., phosphate buffer alone). LC-MS quantification of sulfate release under both conditions isolates enzymatic contributions, as shown for estrone sulfate .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.